7,8-Difluoro-3,4-dihydrobenzo[b]oxepin-5(2H)-one
Description
7,8-Difluoro-3,4-dihydrobenzo[b]oxepin-5(2H)-one is a seven-membered oxygen-containing heterocycle with a ketone group at position 5 and fluorine substituents at positions 7 and 6.
Properties
IUPAC Name |
7,8-difluoro-3,4-dihydro-2H-1-benzoxepin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F2O2/c11-7-4-6-9(13)2-1-3-14-10(6)5-8(7)12/h4-5H,1-3H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKOOWYJXBORHNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=CC(=C(C=C2OC1)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901242490 | |
| Record name | 7,8-Difluoro-3,4-dihydro-1-benzoxepin-5(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901242490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
145348-29-4 | |
| Record name | 7,8-Difluoro-3,4-dihydro-1-benzoxepin-5(2H)-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=145348-29-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7,8-Difluoro-3,4-dihydro-1-benzoxepin-5(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901242490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7,8-Difluoro-3,4-dihydrobenzo[b]oxepin-5(2H)-one typically involves a multi-step process. One common method starts with the fluorination of a suitable precursor, such as 3,4-difluorobenzoic acid. This is followed by cyclization reactions to form the oxepin ring. The reaction conditions often require the use of strong acids or bases, and the reactions are typically carried out under controlled temperatures to ensure the desired product is obtained with high purity .
Industrial Production Methods: In an industrial setting, the production of this compound may involve scalable processes that ensure consistent quality and yield. These methods often include the use of continuous flow reactors and automated systems to control reaction parameters precisely. The use of high-purity reagents and solvents is crucial to minimize impurities and by-products .
Chemical Reactions Analysis
Types of Reactions: 7,8-Difluoro-3,4-dihydrobenzo[b]oxepin-5(2H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxepin derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of dihydro derivatives.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.
Substitution: Sodium methoxide, potassium tert-butoxide, often in polar aprotic solvents.
Major Products:
Oxidation: Oxepin derivatives with additional oxygen-containing functional groups.
Reduction: Dihydro derivatives with reduced double bonds.
Substitution: Compounds with substituted functional groups replacing the fluorine atoms.
Scientific Research Applications
7,8-Difluoro-3,4-dihydrobenzo[b]oxepin-5(2H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 7,8-Difluoro-3,4-dihydrobenzo[b]oxepin-5(2H)-one involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to changes in cellular processes. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Comparisons with Analogous Compounds
Substituent Variations in Dihydrobenzo[b]oxepin-5(2H)-one Derivatives
The following table highlights key structural differences and their implications:
Key Observations :
- Fluorine vs. Bromine : Fluorine’s small size and electronegativity favor tight binding in hydrophobic pockets, while bromine’s bulkiness is advantageous for synthetic diversification .
- Methoxy vs. Hydroxy : Methoxy groups improve lipophilicity but may hinder hydrogen bonding, whereas hydroxyl groups enhance solubility at the expense of permeability .
Heterocyclic Variants
Benzoxazine Derivatives
- 7,8-Difluoro-3,4-dihydro-2H-1,4-benzoxazine : Incorporates a nitrogen atom in the ring, enabling hydrogen bonding and altering electronic distribution compared to oxepins. This structural difference may enhance interactions with enzymatic targets like kinases or proteases .
Biological Activity
7,8-Difluoro-3,4-dihydrobenzo[b]oxepin-5(2H)-one is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current research on this compound.
- Chemical Formula : C₁₀H₈F₂O₂
- Molecular Weight : 198.17 g/mol
- CAS Number : 85668996
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that it may exhibit anti-inflammatory , analgesic , and antitumor properties.
- Anti-inflammatory Activity : The compound has shown promise in inhibiting pro-inflammatory cytokines and mediators. Studies have suggested that it may modulate pathways involving tumor necrosis factor-alpha (TNF-α) and interleukins, which are crucial in inflammatory responses .
- Antitumor Effects : Preliminary findings indicate that this compound may inhibit cancer cell proliferation through mechanisms that involve apoptosis induction and cell cycle arrest. Specific studies have reported cytotoxic effects against various cancer cell lines, indicating its potential as an anticancer agent .
- Neuroprotective Properties : There is emerging evidence suggesting that derivatives of dibenzo[b,f]oxepine structures can protect neuronal cells from oxidative stress and apoptosis, which could be relevant for neurodegenerative diseases .
Table 1: Summary of Biological Activities
| Activity Type | Observations | Reference |
|---|---|---|
| Anti-inflammatory | Inhibition of TNF-α in macrophages | |
| Antitumor | Induction of apoptosis in cancer cell lines | |
| Neuroprotection | Protection against oxidative stress |
Notable Research Findings
- A study highlighted the compound's ability to reduce inflammation in RAW264.7 cells by decreasing TNF-α levels, with an IC₅₀ value of approximately 13.7 μM .
- Another investigation into dibenzo[b,f]oxepine derivatives demonstrated significant cytotoxicity against MDA-MB-231 breast cancer cells, suggesting a potential role in targeted cancer therapies .
- The compound's structural analogs have been explored for their binding affinity to dopamine receptors, showing promise as novel antipsychotic agents with lower side effects compared to traditional medications .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
